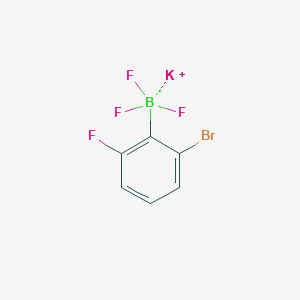

Potassium (2-bromo-6-fluorophenyl)trifluoroborate

Description

Potassium (2-bromo-6-fluorophenyl)trifluoroborate (CAS: 2361026-25-5) is an organotrifluoroborate salt with the molecular formula C₆H₃BBrF₄K. It is synthesized via a salification reaction between 2-bromo-6-fluorophenylboronic acid and potassium bifluoride (KHF₂) under controlled conditions . This compound is a bench-stable reagent, a hallmark of potassium organotrifluoroborates, which resist oxidation and protodeboronation better than their boronic acid counterparts due to their tetracoordinate boron center . Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile aryl donor, leveraging the bromo and fluoro substituents for regioselective bond formation in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C6H3BBrF4K |

|---|---|

Molecular Weight |

280.90 g/mol |

IUPAC Name |

potassium;(2-bromo-6-fluorophenyl)-trifluoroboranuide |

InChI |

InChI=1S/C6H3BBrF4.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 |

InChI Key |

XGCPDDHEJCJPTL-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(C=CC=C1Br)F)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Potassium (2-bromo-6-fluorophenyl)trifluoroborate

General Synthetic Approaches

The synthesis of potassium organotrifluoroborates generally follows two main routes:

- Route A: Conversion of Boronic Acids or Boronate Esters with Potassium Hydrogen Fluoride (KHF2)

- Route B: Reaction of Organometallic Precursors with Boron Reagents Followed by Fluoride Treatment

These methods have been adapted and optimized for various substituted phenyl trifluoroborates, including the 2-bromo-6-fluorophenyl derivative.

Detailed Synthetic Procedure

Starting Material Preparation

The typical precursor is the corresponding arylboronic acid or ester, namely 2-bromo-6-fluorophenylboronic acid. This can be prepared via:

- Directed lithiation of 1-bromo-2-fluorobenzene followed by quenching with trialkyl borates.

- Alternatively, palladium-catalyzed borylation of 1-bromo-2-fluoroarenes using bis(pinacolato)diboron (B2pin2).

Conversion to Potassium Trifluoroborate Salt

The key step is the transformation of the boronic acid into the trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF2) in aqueous or mixed solvent systems. The reaction proceeds as follows:

$$

\text{Ar-B(OH)2} + \text{KHF}2 \rightarrow \text{Ar-BF}3\text{K} + \text{H}2\text{O}

$$

- The boronic acid is dissolved in a mixture of water and an organic solvent such as acetone or methanol.

- KHF2 is added in excess, and the mixture is stirred at room temperature or gently heated (e.g., 40–60 °C) for several hours (typically 3–12 h).

- The potassium trifluoroborate precipitates as a white solid, which is isolated by filtration and washed with cold solvents to remove impurities.

This method avoids the use of toxic organostannanes and unstable organodihaloboranes, providing a safer and more convenient route.

Alternative Preparation via Organostannane Intermediates (Historical Method)

Earlier syntheses employed organostannane intermediates reacting with trifluoroborane and potassium fluoride (KF) to yield potassium trifluoroborates. However, this method is less favored due to toxicity and handling issues of organostannanes.

Representative Experimental Data (Adapted from Literature)

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of arylboronic acid | Directed lithiation of 1-bromo-2-fluorobenzene, quenching with B(OMe)3 | 70–85 | Requires inert atmosphere |

| Borylation of aryl bromide | Pd-catalyst, B2pin2, base, solvent (e.g., dioxane) | 80–90 | Mild conditions, scalable |

| Conversion to trifluoroborate | KHF2, aqueous acetone, room temp, 6 h | 75–90 | White solid isolated by filtration |

Mechanistic Insights and Stability Considerations

- The trifluoroborate group is tetrahedral and stabilized by the three fluorine atoms coordinated to boron and the potassium counterion.

- The conversion from boronic acid to trifluoroborate involves nucleophilic attack by fluoride ions on the boron center, displacing hydroxyl groups.

- Potassium trifluoroborates exhibit enhanced air and moisture stability compared to boronic acids, enabling easier handling and storage.

Analytical Characterization of this compound

- [^1H NMR](pplx://action/followup): Aromatic protons show characteristic splitting patterns influenced by bromine and fluorine substituents.

- [^19F NMR](pplx://action/followup): Signals from both aromatic fluorine and trifluoroborate fluorines are observed, typically around -130 to -150 ppm for BF3 moiety.

- [^11B NMR](pplx://action/followup): Resonance near 5 ppm confirms the tetrahedral boron environment.

- Mass Spectrometry: Molecular ion peak consistent with C6H3BBrF4K (m/z ~281).

- Melting Point: Typically > 200 °C, indicating high purity and crystallinity.

Summary Table of Preparation Methods

| Method | Starting Material | Fluoride Source | Solvent System | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| KHF2 treatment of boronic acid | 2-bromo-6-fluorophenylboronic acid | KHF2 | H2O/acetone or MeOH | RT-60 °C | 75–90 | Mild, safe, scalable | Requires pure boronic acid |

| Organostannane route | Organostannane precursor | KF | Ether or THF | 0–80 °C | 60–80 | Early method, high reactivity | Toxic reagents, difficult handling |

Scientific Research Applications

Chemistry: Potassium (2-bromo-6-fluorophenyl)trifluoroborate is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its stability and reactivity make it a preferred reagent in various organic transformations .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its role in forming carbon-carbon bonds is crucial for constructing the core structures of many therapeutic agents .

Industry: In the industrial sector, potassium trifluoroborates are used in the production of advanced materials, including polymers and electronic components. Their ability to undergo diverse chemical reactions makes them valuable in material science .

Mechanism of Action

The primary mechanism by which potassium (2-bromo-6-fluorophenyl)trifluoroborate exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets involved are typically aryl or vinyl halides, which react with the trifluoroborate to yield biaryl products .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, reactivity, and applications of Potassium (2-bromo-6-fluorophenyl)trifluoroborate with analogous trifluoroborate salts:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The 2-bromo and 6-fluoro substituents on the target compound enhance electrophilicity, accelerating oxidative addition in Suzuki-Miyaura couplings. Fluoride release during hydrolysis (from BF₃⁻ dissociation) also promotes transmetalation, reducing side products like protodeboronated arenes .

- Comparison with Hydroxyl-Containing Analogs : Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate exhibits lower thermal stability due to the hydroxyl group, which can participate in unintended hydrogen bonding or acid-catalyzed decomposition . However, this group improves solubility in polar solvents, advantageous in aqueous-phase reactions.

- Acyltrifluoroborates : Unlike aryl trifluoroborates, acyl variants (e.g., potassium (2-phenylacetyl)trifluoroborate) require Lewis acids for activation but enable unique transformations like amide bond formation with azides .

Stability and Handling

- Bench Stability : Most trifluoroborates, including the target compound, are stable for >1 year under ambient conditions . Exceptions include hydroxyl-substituted derivatives, which may degrade faster without desiccants .

- Synthesis and Scalability : The target compound is synthesized via a scalable route involving low-temperature lithiation and KHF₂ quenching . In contrast, acyltrifluoroborates require specialized catalysts (e.g., Pd(0)) for Migita-Kosugi-Stille couplings, complicating large-scale production .

Biological Activity

Overview of Organoboron Compounds

Organoboron compounds, including potassium (2-bromo-6-fluorophenyl)trifluoroborate, are known for their utility in synthesizing biologically active molecules. These compounds often serve as intermediates in various chemical reactions, facilitating the formation of complex organic structures that can exhibit therapeutic effects against a range of diseases, including cancer .

The synthesis of this compound typically involves the reaction of a boronic acid with potassium bifluoride (KHF2):

This reaction highlights the compound's ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is pivotal in forming biaryl compounds relevant to drug discovery.

Biological Activity and Research Findings

While direct studies on the biological activity of this compound are scarce, related organoboron compounds have shown promise in several areas:

- Anticancer Activity : Organoboron compounds have been investigated for their potential anticancer properties. For instance, derivatives have been synthesized that demonstrate cytotoxicity against various cancer cell lines. The structural modifications in these compounds often enhance their interaction with biological targets, leading to improved therapeutic efficacy .

- Enzyme Inhibition : Some studies indicate that organoboron compounds can inhibit specific enzymes involved in cancer progression. For example, modifications leading to better binding affinities to protein targets have been observed, suggesting that this compound could be optimized for similar activities .

- Drug Development : The ability of organoboron compounds to act as versatile building blocks for synthesizing complex drug-like molecules makes them valuable in pharmaceutical research. Their role in facilitating the synthesis of piperidine and piperazine derivatives has been particularly noted, which are critical scaffolds in many therapeutic agents .

Case Studies and Comparative Analysis

A comparative analysis of related organoboron compounds reveals insights into the biological activities that could be anticipated from this compound:

These findings suggest that this compound could be explored further for its potential anticancer properties and enzyme inhibition capabilities.

Q & A

Q. Table 1: Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | −78°C, THF, 2 h | 85–90 |

| 2 | KHF₂, RT, 12 h | 75–80 |

Basic: How does this compound enhance Suzuki-Miyaura (SM) cross-coupling efficiency compared to boronic acids?

Answer:

The trifluoroborate group improves:

- Stability : Resists protodeboronation under basic/oxidative conditions, enabling storage and handling in air .

- Reactivity : Acts as a latent boronic acid, releasing the active species (Ar-B(OH)₂) in situ via hydrolysis, which minimizes side reactions like homocoupling .

- Solubility : Compatible with biphasic solvent systems (e.g., THF/water), enhancing coupling rates with aryl halides .

Methodological Advantage : Use K₂CO₃/Cs₂CO₃ as base in THF/water (10:1) for >95% coupling yield with aryl bromides .

Advanced: What mechanistic roles do endogenous boronic acid and fluoride play in SM coupling with this reagent?

Answer:

- Boronic Acid (Ar-B(OH)₂) : Generated via hydrolysis of the trifluoroborate, it participates in transmetalation with Pd(0)/Pd(II) intermediates, forming the key aryl-Pd complex .

- Fluoride (F⁻) : Accelerates catalyst turnover by stabilizing Pd intermediates and suppressing β-hydride elimination. Excess F⁻ (from KHF₂) can inhibit side reactions but may require titration to avoid catalyst poisoning .

Q. Experimental Design :

- Monitor F⁻ concentration via ¹⁹F NMR during optimization.

- Use fluoride-scavenging agents (e.g., MgSO₄) if side products (e.g., protodeboronation) exceed 5% .

Advanced: How can this reagent be functionalized via oxidative ipso-hydroxylation, and what conditions maximize yield?

Answer:

Reaction :

Potassium trifluoroborates undergo oxidation to phenols using ascorbate-driven quinone redox cycling (Scheme 4, ).

Q. Optimized Conditions :

- Catalyst : 10 mol% 1,4-benzoquinone.

- Solvent : MeOH/H₂O (4:1), air (O₂ source), 24 h, RT.

- Yield : 70–85% for aryl trifluoroborates; sterically hindered substrates (e.g., 2,6-disubstituted) yield ~50% .

Key Consideration : Use degassed solvents to prevent competing radical pathways.

Advanced: What are the stability and handling protocols for this compound under varying conditions?

Answer:

Q. Stability Data :

| Condition | Decomposition Rate |

|---|---|

| Dry, RT, N₂ | <1% per month |

| 50% Humidity, RT | ~5% per week |

Advanced: How do solvent systems and base selection resolve contradictions in SM coupling efficiency?

Answer:

Contradiction : SM coupling in toluene/water yields ≤55% due to poor solubility, while THF/water achieves >95% .

Q. Resolution via Experimental Design :

- Solvent : THF enhances trifluoroborate solubility and Pd catalyst activity.

- Base : Cs₂CO₃ > K₂CO₃ > KOH due to milder basicity, reducing protodeboronation.

Q. Table 2: Solvent/Base Optimization

| Solvent | Base | Yield (%) | Side Products (%) |

|---|---|---|---|

| Toluene | KOH | 55 | 32 (Protodeb.) |

| THF | Cs₂CO₃ | 95 | <2 |

Advanced: How does the bromo/fluoro substituent pattern influence reactivity in cross-coupling?

Answer:

- Electron-Withdrawing Effects : The ortho-Br and meta-F groups reduce electron density at the boron-bound carbon, slowing transmetalation but increasing selectivity for electron-rich coupling partners .

- Steric Effects : Ortho-Br hinders Pd coordination, requiring bulky ligands (e.g., SPhos) to accelerate coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.